molecular formula C8H9NO2S B6307287 4-(Methylthio)-2-nitrotoluene CAS No. 78228-00-9

4-(Methylthio)-2-nitrotoluene

Cat. No.: B6307287
CAS No.: 78228-00-9
M. Wt: 183.23 g/mol
InChI Key: MIEHTLXLEUKOEU-UHFFFAOYSA-N
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Description

4-(Methylthio)-2-nitrotoluene is an organic compound with the molecular formula C8H9NO2S It is characterized by a nitro group (-NO2) and a methylthio group (-SCH3) attached to a toluene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylthio)-2-nitrotoluene typically involves the nitration of 4-(Methylthio)toluene. The nitration process can be carried out using a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions.

Industrial Production Methods

In an industrial setting, the preparation of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and concentration, leading to higher yields and purity of the final product. The use of catalysts, such as zeolites, can also enhance the efficiency of the nitration process.

Chemical Reactions Analysis

Types of Reactions

4-(Methylthio)-2-nitrotoluene undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as iron powder (Fe) in the presence of hydrochloric acid (HCl) or catalytic hydrogenation.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Iron powder (Fe) with hydrochloric acid (HCl), catalytic hydrogenation

    Substitution: Nucleophiles like amines or thiols under basic conditions

Major Products Formed

    Oxidation: Sulfoxides or sulfones

    Reduction: Amino derivatives

    Substitution: Various substituted aromatic compounds depending on the nucleophile used

Scientific Research Applications

4-(Methylthio)-2-nitrotoluene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of dyes, pigments, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Methylthio)-2-nitrotoluene and its derivatives involves interactions with various molecular targets. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects such as apoptosis or inhibition of enzyme activity. The methylthio group can also modulate the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(Methylthio)toluene: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2-Nitrotoluene: Lacks the methylthio group, affecting its chemical and biological properties.

    4-Nitrotoluene: Similar structure but without the methylthio group, leading to different reactivity and applications.

Uniqueness

4-(Methylthio)-2-nitrotoluene is unique due to the presence of both the nitro and methylthio groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

IUPAC Name

1-methyl-4-methylsulfanyl-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c1-6-3-4-7(12-2)5-8(6)9(10)11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIEHTLXLEUKOEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)SC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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